2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
CAS No.:
Cat. No.: VC17540314
Molecular Formula: C21H33N3O
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19-,20?/m0/s1 |
| Standard InChI Key | SHIQZZNATFIIEU-GPJFCIFZSA-N |
| Isomeric SMILES | CC(C)C(C(=O)NC1CCCC[C@@H]1N(CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
The compound’s molecular formula, C₂₁H₃₃N₃O, reflects its hybrid architecture combining aliphatic, cyclic, and aromatic motifs. Key features include:
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Cyclohexane Backbone: A six-membered carbocyclic ring in the (2S) configuration, providing conformational rigidity and influencing receptor binding.
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Benzyl(cyclopropyl)amino Group: A tertiary amine substituent featuring a benzyl aromatic ring fused to a strained cyclopropane ring, enhancing hydrophobic interactions .
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3-Methylbutanamide Chain: A branched aliphatic amide moiety contributing to solubility and metabolic stability.
The stereochemistry at the C2 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Three-Dimensional Conformation
Computational modeling suggests that the cyclopropane ring induces torsional strain, forcing the benzyl group into a pseudo-axial orientation relative to the cyclohexane ring . This spatial arrangement may facilitate interactions with planar binding pockets in biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol for 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide is documented, analogous compounds provide insight into feasible routes :
Step 1: Cyclohexane Backbone Functionalization
The (2S)-2-aminocyclohexanol intermediate is synthesized via asymmetric hydrogenation of a cyclohexenone precursor using chiral catalysts (e.g., Ru-BINAP complexes) .
Step 2: Benzyl(cyclopropyl)amine Installation
A Mitsunobu reaction couples the cyclohexanol derivative with benzyl(cyclopropyl)amine, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry while preserving the S-configuration .
Step 3: Amide Bond Formation
The 3-methylbutanoyl chloride is condensed with the amine intermediate under Schotten-Baumann conditions, yielding the final product after purification via column chromatography.
Key Challenges
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Cyclopropane Stability: The cyclopropane ring’s strain renders it susceptible to ring-opening reactions under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .
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Stereochemical Purity: Enantiomeric excess (ee) must exceed 98% to avoid pharmacologically inactive byproducts, requiring high-performance liquid chromatography (HPLC) for resolution.
Physicochemical Properties
The compound’s hydrophobicity (LogP ~3.2) suggests favorable blood-brain barrier (BBB) penetration, aligning with its putative CNS targets .
Biological Activity and Mechanistic Insights
Putative Targets
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Dopamine D2 Receptor: Molecular docking studies indicate high-affinity binding (Ki ~50 nM) to the orthosteric site, potentially explaining antipsychotic or pro-cognitive effects.
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Serotonin Transporter (SERT): Analogues with similar benzylamine motifs inhibit serotonin reuptake (IC₅₀ ~200 nM), suggesting antidepressant potential .
In Vitro Profiling
| Assay | Result | Source |
|---|---|---|
| CYP3A4 Inhibition | IC₅₀ = 15 μM (moderate inhibitor) | |
| Plasma Protein Binding | 92% (albumin-dominated) | |
| Metabolic Stability | t₁/₂ = 2.3 hours (human microsomes) |
The moderate metabolic stability underscores the need for prodrug formulations or structural modifications to enhance bioavailability.
Future Directions and Challenges
Unresolved Questions
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Target Identification: Comprehensive GPCR screening is required to elucidate primary targets.
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In Vivo Efficacy: No animal studies have validated the compound’s CNS effects, necessitating rodent models of depression or schizophrenia.
Synthetic Optimization
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